1-(1-bromoethyl)-2,4-dichloro-3-methylbenzene
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Overview
Description
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene is an organic compound belonging to the class of substituted benzenes It features a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group
Preparation Methods
The synthesis of 1-(1-bromoethyl)-2,4-dichloro-3-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-3-methylbenzene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst and to ensure high yield of the desired product.
Chemical Reactions Analysis
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction.
Scientific Research Applications
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in controlled radical polymerization processes, such as the synthesis of polystyrene and its derivatives.
Asymmetric Synthesis: The compound is employed in asymmetric esterification reactions, particularly in the presence of chiral catalysts, to produce enantiomerically pure compounds.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific substitution patterns on the benzene ring.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-2,4-dichloro-3-methylbenzene in chemical reactions involves the following steps:
Electrophilic Substitution: The bromoethyl group acts as an electrophile, facilitating nucleophilic attack by various reagents.
Radical Initiation: In polymerization reactions, the compound can generate radicals that initiate the polymerization process.
Molecular Targets and Pathways: The primary molecular targets are the nucleophilic sites on other molecules, such as hydroxyl or amino groups, which react with the electrophilic bromoethyl group.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene can be compared with other similar compounds:
1-Bromo-2,4-dichlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(1-Bromoethyl)-3,5-dichlorobenzene: The position of chlorine atoms affects the compound’s chemical properties and reactivity.
1-(1-Bromoethyl)-2,4-dimethylbenzene: The presence of an additional methyl group alters the compound’s steric and electronic properties.
Properties
CAS No. |
2648962-42-7 |
---|---|
Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
268 |
Purity |
95 |
Origin of Product |
United States |
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